4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid
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Overview
Description
4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid is a complex organic compound with a unique structure that includes a cyano group, a methoxy group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of specific catalysts can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring .
Scientific Research Applications
4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the cyano and nitro groups, play a crucial role in its reactivity and biological activity. These groups can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: This compound has a similar structure but includes a sulfonamide group instead of a cyano group.
Cyanoacetamide derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Uniqueness
4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-31-22-12-19(11-20(14-25)17-7-9-18(10-8-17)24(27)28)21(26(29)30)13-23(22)32-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3,(H,27,28)/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVFIWAASGJYPF-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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